

Application Notes and Protocols for Sandoz 58-035 in In Vitro Experiments

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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of **Sandoz 58-035**, a potent and specific inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The protocols and data presented are intended to guide researchers in designing and executing experiments to study cholesterol esterification and its role in various cellular processes.

Sandoz 58-035 is a competitive inhibitor of ACAT, an enzyme responsible for the esterification of cholesterol to form cholesteryl esters for storage in lipid droplets.[1] By inhibiting ACAT, **Sandoz 58-035** effectively blocks the accumulation of cholesteryl esters, leading to an increase in free cholesterol within the cell.[2] This property makes it a valuable tool for investigating the consequences of altered cholesterol metabolism in diverse fields such as atherosclerosis, cancer, and infectious diseases.

Quantitative Data Summary

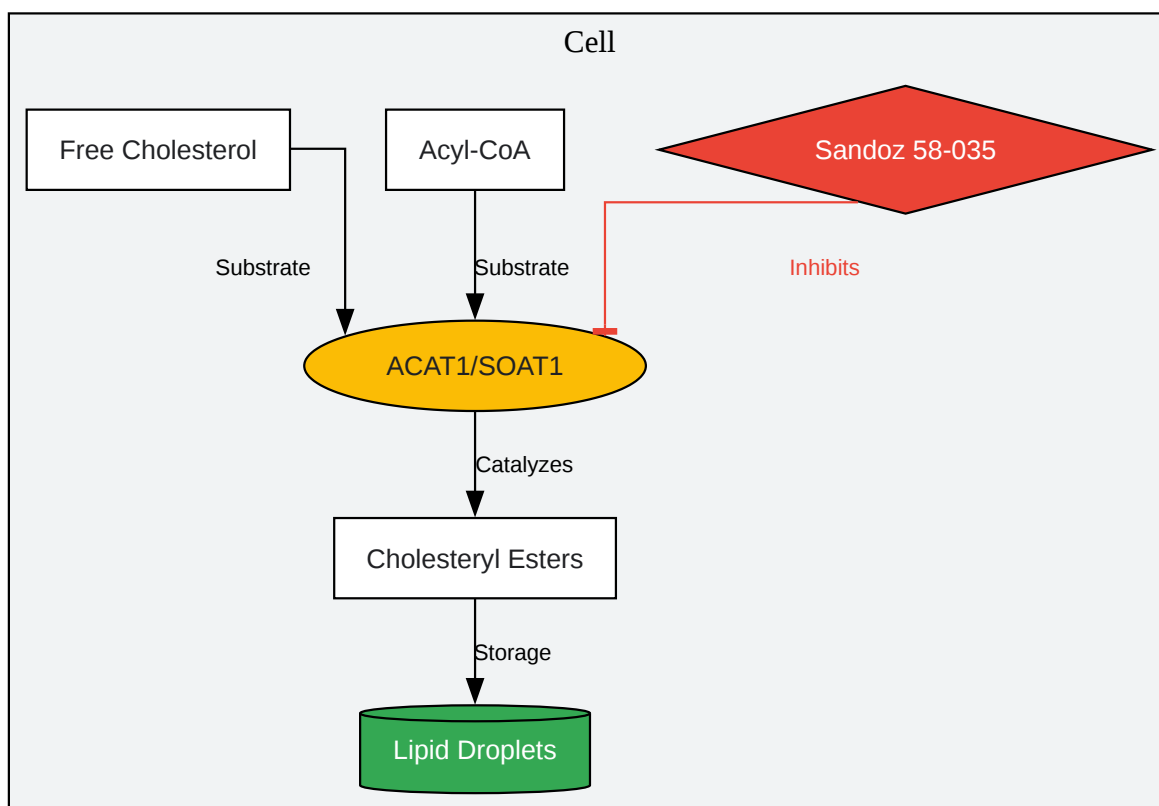
The following table summarizes the various treatment durations and concentrations of **Sandoz 58-035** used in a range of in vitro experiments. This data can serve as a starting point for optimizing experimental conditions.

Cell Line	Concentration	Treatment Duration	Experimental Context	Reference
Hep3B	1 µg/ml	48 hours	Inhibition of cholesterol crystal formation	[3]
RAW 264.7 Macrophages	1 µg/ml	48 hours	Inhibition of acetylated LDL-induced cholesterol crystal formation	[3]
3T3 Fibroblasts	4 µM	18 hours	Study of lipid droplet composition and free cholesterol distribution	[4] [5]
Primary Human Monocyte-Derived Macrophages (HMMs)	5 µg/mL	24 or 48 hours	Measurement of cholesterol efflux	[6] [7]
Primary Human Monocyte-Derived Macrophages (HMMs)	2 or 5 µg/mL	48 hours	Assessment of foam cell development and acLDL uptake	[6] [7]
VeroE6/TMPRSS 2	30 µM	16 hours (pre-treatment), then 1 hour	Investigating the role of cholesterol esterification in viral entry	[8]
HEK293 cells expressing NTCP or OCT1	12.5 µg/mL	24 hours	Investigating the effect of ACAT inhibition on	[9]

			transporter function
Arterial smooth muscle cells	Not specified	Not specified	Inhibition of cholesterol esterification (95% inhibition)

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of **Sandoz 58-035** in the cholesterol esterification pathway.



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Caption: Mechanism of **Sandoz 58-035** action.

Experimental Protocols

Protocol 1: Inhibition of Cholesterol Crystal Formation in Hep3B Cells

This protocol is adapted from a study investigating the role of SOAT (ACAT) activity in cholesterol crystal formation.[3]

1. Cell Culture and Seeding:

- Culture Hep3B cells in appropriate growth medium.
- Seed 4×10^5 Hep3B cells in 3.5 cm glass-bottom poly-D-lysine coated dishes and allow them to adhere overnight.

2. Treatment:

- Prepare a stock solution of **Sandoz 58-035** in DMSO.
- The following day, treat the cells with cholesterol-containing medium or control medium.
- In parallel, treat a set of cholesterol-loaded cells with 1 $\mu\text{g/ml}$ **Sandoz 58-035** or vehicle (DMSO).
- Incubate the cells for 48 hours. Provide fresh media and treatments every 24 hours.

3. Visualization and Quantification:

- After 48 hours, visualize the cells using microscopy to observe cholesterol crystal formation.
- Quantify the number of cholesterol crystals per cell or per field of view.

Protocol 2: Cholesterol Efflux Assay in Primary Human Monocyte-Derived Macrophages (HMMs)

This protocol is based on a method to measure the impact of ACAT inhibition on cholesterol efflux.^{[6][7]}

1. Cell Culture and Labeling:

- Isolate and culture primary human monocyte-derived macrophages.
- Incubate HMMs with [1,2-³H]cholesteryl oleate-labeled acetylated LDL (acLDL) at a concentration of 500 µg protein per mL.
- Concurrently, treat the cells with or without 5 µg/mL of **Sandoz 58-035**.
- Incubate for 24 or 48 hours.

2. Sample Collection:

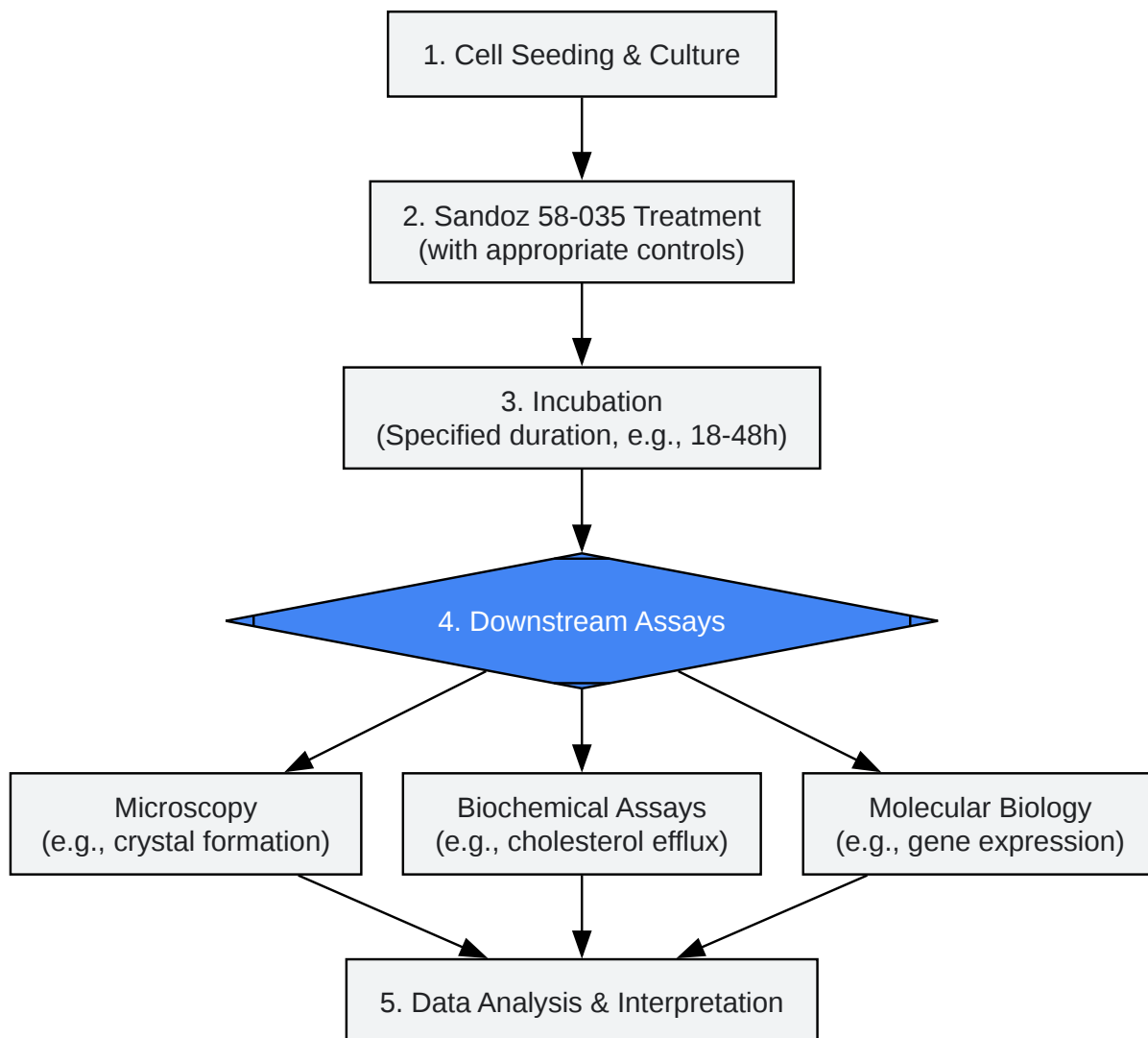
- At each time point (24 and 48 hours), collect the culture medium.
- Centrifuge the collected medium at 500g to pellet any floating cells.

3. Measurement of Cholesterol Efflux:

- Extract lipids from the supernatant using a suitable method (e.g., chloroform/methanol).
- Measure the amount of [1,2-³H]unesterified cholesterol (UC) that has been effluxed into the medium using liquid scintillation counting.
- Cell-associated radioactivity can also be measured to determine the percentage of cholesterol efflux.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for studying the effects of **Sandoz 58-035** in vitro.



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Caption: General in vitro experimental workflow.

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